N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methylbutan-1-amine
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Overview
Description
(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLAMINE is a chemical compound with the molecular formula C13H19NO2. This compound is part of the benzodioxin family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLAMINE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 3-methylbutyl halides in the presence of a base such as sodium carbonate (Na2CO3) in an aqueous medium . The reaction is carried out under stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalytic amounts of lithium hydride (LiH) in N,N-dimethylformamide (DMF) as a solvent can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLAMINE undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with alkyl or aryl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Alkyl or aryl halides in the presence of a base such as Na2CO3 or LiH in DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted benzodioxin derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLAMINE has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential antibacterial and enzyme inhibitory agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is studied for its potential effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of (2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLAMINE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, including antibacterial and enzyme inhibitory activities .
Comparison with Similar Compounds
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLAMINE is unique due to its specific structural features and the presence of both benzodioxin and amine functional groups. These features contribute to its diverse reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C14H21NO2 |
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Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-11(2)5-6-15-10-12-3-4-13-14(9-12)17-8-7-16-13/h3-4,9,11,15H,5-8,10H2,1-2H3 |
InChI Key |
KTAJUBCXISRBCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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